molecular formula C11H6F3NO2 B8438390 5-(4-(Trifluoromethyl)phenyl)oxazole-4-carbaldehyde

5-(4-(Trifluoromethyl)phenyl)oxazole-4-carbaldehyde

Cat. No. B8438390
M. Wt: 241.17 g/mol
InChI Key: CRAYPRBAOMSQSN-UHFFFAOYSA-N
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Patent
US07998993B2

Procedure details

A solution of Example 52A (2.08 g, 7.29 mmol) in THF (20 mL) was cooled to −78° C. Diisobutylaluminum hydride (1.0 M in toluene, 14.6 mL, 14.6 mmol) was added slowly via syringe, and the reaction mixture was allowed to proceed 1 hr, then warmed to −20° C. After an additional 1 hr the reaction mixture was quenched with 1 N aq HCl, and the mixture was partitioned between Et2O and saturated aq NH4Cl solution. The separated aqueous phase was extracted with EtOAc, and the combined organic layer was washed with 3 N aq HCl and brine, dried (Na2SO4), filtered, and concentrated in vacuo. The crude product was purified on silica gel (Analogix® Intelliflash 280™; SF40-150 g column; 15% to 55% EtOAc/hexanes, 30 min) to give 1.26 g (72%) of the title compound as a pale yellow solid. 1H NMR (300 MHz, DMSO-d6) δ 10.07 (s, 1H), 8.75 (s, 1H), 8.30 (d, J=8.1, 2H), 7.97 (d, J=8.2, 2H). MS (DCI+) m/z 259 (M+NH4).
Quantity
2.08 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
14.6 mL
Type
reactant
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:20])([F:19])[C:3]1[CH:8]=[CH:7][C:6]([C:9]2[O:13][CH:12]=[N:11][C:10]=2[C:14](OCC)=[O:15])=[CH:5][CH:4]=1.[H-].C([Al+]CC(C)C)C(C)C>C1COCC1>[F:20][C:2]([F:1])([F:19])[C:3]1[CH:4]=[CH:5][C:6]([C:9]2[O:13][CH:12]=[N:11][C:10]=2[CH:14]=[O:15])=[CH:7][CH:8]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.08 g
Type
reactant
Smiles
FC(C1=CC=C(C=C1)C1=C(N=CO1)C(=O)OCC)(F)F
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14.6 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After an additional 1 hr the reaction mixture was quenched with 1 N aq HCl
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was partitioned between Et2O and saturated aq NH4Cl solution
EXTRACTION
Type
EXTRACTION
Details
The separated aqueous phase was extracted with EtOAc
WASH
Type
WASH
Details
the combined organic layer was washed with 3 N aq HCl and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on silica gel (Analogix® Intelliflash 280™; SF40-150 g column; 15% to 55% EtOAc/hexanes, 30 min)
Duration
30 min

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC(C1=CC=C(C=C1)C1=C(N=CO1)C=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.26 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 71.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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